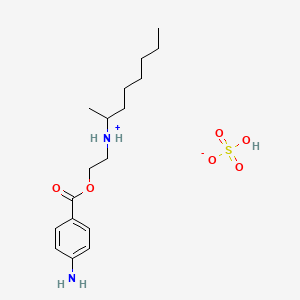
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate is a chemical compound with the molecular formula C17H30N2O6S and a molecular weight of 390.495. This compound is known for its unique structure, which includes an aminobenzoyl group, an oxyethyl linkage, and an octan-2-ylazanium moiety, combined with a hydrogen sulfate counterion.
Métodos De Preparación
The synthesis of 2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the aminobenzoyl intermediate: This step involves the reaction of 4-aminobenzoic acid with an appropriate reagent to form the aminobenzoyl intermediate.
Oxyethylation: The aminobenzoyl intermediate is then reacted with ethylene oxide to introduce the oxyethyl group.
Alkylation: The oxyethylated intermediate is further reacted with octan-2-ylamine to form the final compound.
Sulfonation: The final step involves the addition of sulfuric acid to form the hydrogen sulfate salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminobenzoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug delivery system.
Industry: It is used in the development of specialty chemicals and materials, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with biological macromolecules, leading to various biochemical effects. The compound may also modulate specific signaling pathways, resulting in its observed biological activities.
Comparación Con Compuestos Similares
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate can be compared with other similar compounds, such as:
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;acetate: This compound has a similar structure but with an acetate counterion instead of hydrogen sulfate.
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;phosphate: This compound features a phosphate counterion, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and counterion, which can influence its reactivity and applications.
Propiedades
Número CAS |
67031-52-1 |
|---|---|
Fórmula molecular |
C17H30N2O6S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate |
InChI |
InChI=1S/C17H28N2O2.H2O4S/c1-3-4-5-6-7-14(2)19-12-13-21-17(20)15-8-10-16(18)11-9-15;1-5(2,3)4/h8-11,14,19H,3-7,12-13,18H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
RHRBEUOWICMLMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)[NH2+]CCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


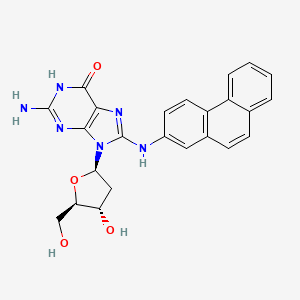
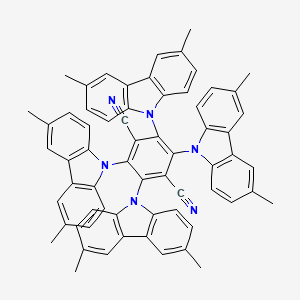
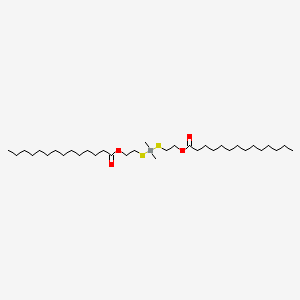
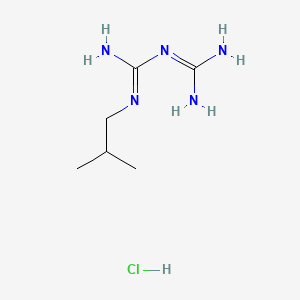
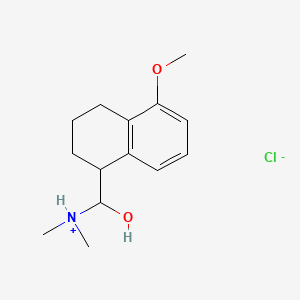

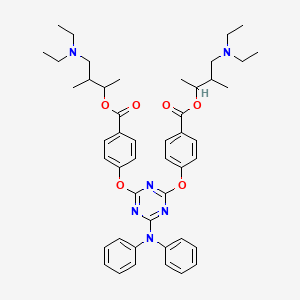

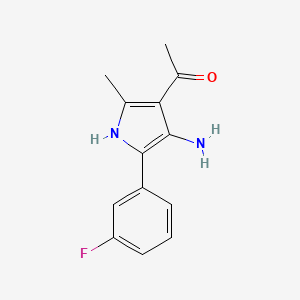

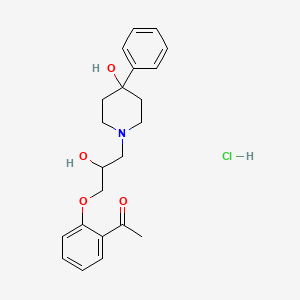
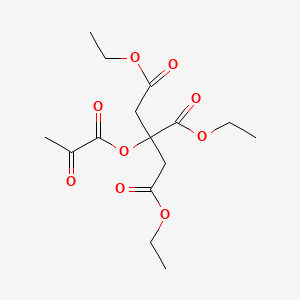
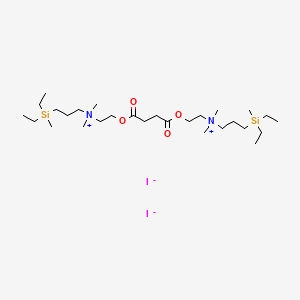
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)
